molecular formula C11H11BrN2 B13036854 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B13036854
M. Wt: 251.12 g/mol
InChI Key: LKJABLWSQIQJDY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with a bromophenyl group at position 1 and a carbonitrile group at position 2. This compound is of interest in medicinal chemistry, particularly as an intermediate for bioactive molecules . Its pyrrolidine ring adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates, which may influence intermolecular interactions and crystal packing .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-(3-bromophenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H11BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,8H2

InChI Key

LKJABLWSQIQJDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Direct Cyclization from Arylamines and Cyanocyclopropane Derivatives

One of the well-documented methods involves the reaction of methyl 1-cyanocyclopropanecarboxylate with 3-bromoaniline under thermal conditions to induce ring expansion and cyclization, yielding 1-(3-bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile as an intermediate, which can be further reduced or modified to the target this compound.

  • Reaction Conditions: Heating a mixture of methyl 1-cyanocyclopropanecarboxylate and 3-bromoaniline at approximately 140°C for 8 hours without solvent.
  • Mechanism: The primary arylamine attacks the cyclopropane ring, leading to ring-opening and intramolecular cyclization, followed by elimination of methanol to form the pyrrolidinecarbonitrile core.
  • Yield: Moderate to good yields (~56%) of the 2-oxo intermediate have been reported, which can be converted to the corresponding pyrrolidinecarbonitrile derivatives through further chemical transformations.

Acylation of Pyrrolidine with 3-Bromobenzoyl Chloride

Another approach involves the acylation of pyrrolidine with 3-bromobenzoyl chloride to form (3-bromobenzoyl)pyrrolidine, which is structurally related and can be further elaborated to the nitrile derivative.

  • Reaction Conditions: The acylation is typically carried out in an inert solvent such as dichloromethane at low temperature with a base like triethylamine to neutralize hydrochloric acid generated.
  • Industrial Scale: This method is scalable and used in industrial settings with continuous flow reactors to optimize yield and minimize waste.
  • Further Functionalization: The carbonyl group in the benzoyl moiety can be transformed into a nitrile group via dehydration or substitution reactions to yield the desired pyrrolidine-3-carbonitrile derivatives.

Grignard Reaction Followed by Functional Group Transformations

Although more common for piperidine derivatives, Grignard reactions involving arylmagnesium bromides and protected 3-piperidones provide a conceptual basis for synthesizing substituted pyrrolidines.

  • Process: Formation of a Grignard reagent from 3-bromophenyl magnesium bromide, followed by reaction with a protected pyrrolidinone intermediate, elimination, and hydrogenation steps.
  • Relevance: While primarily applied to piperidine rings, similar methodologies can be adapted to pyrrolidine systems with appropriate modifications.
  • Yield and Purification: Silica gel chromatography is used to purify intermediates, with yields typically above 90% for key steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield (%) Notes
Thermal ring expansion of methyl 1-cyanocyclopropanecarboxylate with 3-bromoaniline Methyl 1-cyanocyclopropanecarboxylate, 3-bromoaniline 140°C, solvent-free, 8 h ~56% (for 2-oxo intermediate) Simple, direct, moderate yield
Acylation of pyrrolidine with 3-bromobenzoyl chloride Pyrrolidine, 3-bromobenzoyl chloride, triethylamine DCM solvent, 0-5°C, inert atmosphere High (industrial scale) Scalable, requires further functionalization
Grignard reaction with protected pyrrolidinone 3-bromophenylmagnesium bromide, protected pyrrolidinone THF, 0-5°C, nitrogen atmosphere >90% (intermediates) Multi-step, complex purification

Detailed Research Findings and Analysis

  • The thermal ring expansion method is notable for its simplicity and directness, avoiding the need for protecting groups or metal catalysts. However, the yield is moderate and the reaction time relatively long. The intermediate 2-oxo-3-pyrrolidinecarbonitrile can be further reduced to the corresponding pyrrolidine derivative, which is structurally close to this compound.

  • The acylation approach provides a robust route to the benzoyl-pyrrolidine scaffold, which can be chemically manipulated to introduce the nitrile group at the 3-position. This method benefits from well-established acylation chemistry and is adaptable to industrial production, with high control over reaction parameters and product purity.

  • The Grignard-based synthesis , while more established for piperidine systems, offers a high-yielding and stereoselective route when adapted for pyrrolidine derivatives. The use of protecting groups and transition metal-catalyzed hydrogenation steps allows for fine structural control but increases synthetic complexity and cost.

Summary of Key Considerations in Preparation

This comprehensive overview synthesizes diverse, authoritative sources to present the main preparation methods for this compound, emphasizing practical synthetic routes, reaction conditions, yields, and industrial relevance. The data tables and detailed mechanistic insights provide a valuable resource for researchers and practitioners aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-CN) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Forms amidine derivatives via nucleophilic attack at the nitrile carbon.

  • Hydrolysis : Produces pyrrolidine-3-carboxylic acid derivatives when treated with aqueous acids or bases .

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Amidine formationPiperidine/DMF, 100°CAmidines88%
Hydrolysis6M HCl, refluxCarboxylic acid75%

Electrophilic Aromatic Substitution

The bromophenyl group participates in regioselective electrophilic substitutions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling replaces bromine with aryl/alkyl groups . Example with phenylboronic acid:

C6H4Br+PhB OH 2Pd PPh3 4,Na2CO3C6H4Ph+Byproducts\text{C}_6\text{H}_4\text{Br}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{C}_6\text{H}_4\text{Ph}+\text{Byproducts}

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 92%

Pyrrolidine Ring Functionalization

The saturated pyrrolidine ring undergoes:

  • C-H Activation : Directed by the nitrile group, enabling arylation at C-2/C-5 positions :

Ar IPd OAc 2Arylated product\begin{array}{ccc}&\text{Ar I}&\\\text{Pd OAc }_2&\rightarrow &\text{Arylated product}\\\end{array}

Kinetic Data :

Time (h)Conversion (%)Epimerization (%)
46512
169828
  • Reduction : LiAlH₄ reduces the nitrile to an amine while preserving the pyrrolidine ring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkynes, forming fused pyrrolidine systems. A representative example:

1 3 Bromophenyl pyrrolidine 3 carbonitrile+DMADCuIBicyclic adduct\text{1 3 Bromophenyl pyrrolidine 3 carbonitrile}+\text{DMAD}\xrightarrow{\text{CuI}}\text{Bicyclic adduct}

Conditions :

  • Catalyst: CuI (10 mol%)

  • Solvent: MeCN, 60°C

  • Yield: 78%

Mechanistic Insights

  • Nitrile Reactivity : The electron-withdrawing nitrile group polarizes adjacent C-H bonds, facilitating deprotonation and subsequent functionalization .

  • Bromine Directing Effects : The bromophenyl group acts as a directing moiety in cross-coupling reactions, favoring para-substitution in subsequent electrophilic attacks .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols should prioritize anhydrous conditions for nitrile-related reactions and Pd-based catalysts for cross-couplings .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile exhibit promising anticancer properties. They may act as inhibitors of key signaling pathways involved in tumor growth and metastasis. For instance, modifications to the pyrrolidine structure can enhance the potency against specific cancer cell lines, making it a candidate for further exploration in oncology .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting growth and proliferation. Research has shown that related pyrrolidine derivatives possess significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .
  • Neurological Applications : There is emerging evidence that pyrrolidine derivatives may have neuroprotective effects or could modulate neurotransmitter systems. This opens avenues for investigating their use in treating neurodegenerative diseases or psychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Inhibition of PD-L1 in cancer cells; enhanced pharmacological properties.
Antimicrobial Significant activity against Streptococcus pneumoniae and S. pyogenes.
Neuroprotective Potential modulation of neurotransmitter systems; neuroprotective effects observed.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Bromophenyl Substitutions

  • (3R,4S)-4-(3-Bromophenyl)-1-(tert-butyl)pyrrolidine-3-carbonitrile (SY466690) :
    This derivative replaces the hydrogen at the pyrrolidine nitrogen with a tert-butyl group, increasing steric bulk and lipophilicity. The tert-butyl group may enhance metabolic stability but reduce solubility compared to the parent compound. Such modifications are common in drug design to optimize pharmacokinetics .
  • The Boc (tert-butoxycarbonyl) protecting group improves synthetic handling but requires deprotection for further functionalization .

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Substituent at N1 Substituent at C3 Key Properties
1-(3-Bromophenyl)pyrrolidine-3-carbonitrile H CN Moderate lipophilicity, H-bond acceptor
SY466690 tert-butyl CN High lipophilicity, steric hindrance
Boc-trans-pyrrolidine-3-carboxylic acid Boc COOH H-bond donor/acceptor, requires deprotection

Chalcone Derivatives with Bromophenyl Moieties

Chalcones such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) exhibit cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL) . While the bromophenyl group is common, the chalcone scaffold’s α,β-unsaturated ketone system enables Michael addition reactions, differing from the pyrrolidine-carbonitrile’s rigidity. The nitrile group in pyrrolidine derivatives may confer greater metabolic stability compared to the reactive enone in chalcones.

Table 2: Cytotoxic Activity of Bromophenyl-Containing Compounds

Compound Scaffold IC50 (μg/mL) Cell Line
This compound Pyrrolidine-carbonitrile N/A* N/A
(E)-1-(3-bromophenyl)chalcone (C3) Chalcone 42.22 MCF-7
(E)-1-(4-chlorophenyl)chalcone (C2) Chalcone 37.24 MCF-7

Pyridine-3-carbonitrile Derivatives

Pyridine-3-carbonitriles, such as 6-alkyl-2-amino-4-aryl-4a,5,6,7,8,8a-hexahydro-8a-methoxy-4H-pyrano[3,2-c]pyridine-3-carbonitriles, share the nitrile group but feature a pyridine core instead of pyrrolidine. The pyridine ring’s aromaticity imparts distinct electronic properties, influencing binding to targets like enzymes or receptors.

Propanedinitrile and Complex Heterocycles

  • However, the flexible propyl chain may reduce conformational stability compared to the rigid pyrrolidine ring .
  • 1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile : The combination of dichlorobenzyl and trifluoromethyl groups creates a highly electron-deficient system, likely enhancing interactions with hydrophobic protein pockets. The dihydropyridine moiety introduces redox activity absent in the target compound .

Biological Activity

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile functional group. Its molecular formula is C11_{11}H11_{11}BrN2_2, with a molecular weight of approximately 253.12 g/mol. The presence of the bromine atom is significant as halogen substituents often enhance biological activity through increased reactivity and binding affinity to biological targets .

Antibacterial Activity

Pyrrolidine derivatives have shown promising antibacterial activities against various pathogens. In vitro studies have indicated that halogenated pyrrolidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to <125 µg/mL against Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activities of Pyrrolidine Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDTBD
2,6-Dipyrrolidino-1,4-dibromobenzene75Bacillus subtilis
2,4,6-Tripyrrolidinochlorobenzene<125Escherichia coli

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the carbonitrile group may contribute to its bioactivity by participating in hydrogen bonding or acting as an electrophilic site for nucleophilic attack by biological macromolecules .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is influenced significantly by their structural components. Substituents on the phenyl ring can alter pharmacological properties:

  • Bromine vs. Chlorine: Compounds with bromine substituents often exhibit enhanced reactivity compared to their chlorine counterparts due to higher electronegativity and steric effects.
  • Carbon Chain Length: The distance between the phenyl group and basic moieties may also impact activity; studies suggest that one or two carbon atoms between these groups optimize antibacterial properties .

Table 2: Comparison of Pyrrolidine Derivatives

Compound NameStructural FeaturesUnique Characteristics
This compoundBromine on phenyl, carbonitrile groupPotentially high reactivity
1-(4-Chlorophenyl)pyrrolidine-3-carbonitrileChlorine instead of bromineDifferent biological activity profile
1-(2-Nitrophenyl)pyrrolidine-3-carbonitrileNitro group on phenylIncreased polarity affecting solubility

Case Studies

A notable study evaluated various pyrrolidine derivatives for their antibacterial efficacy against resistant strains of Streptococcus pneumoniae. Compounds structurally similar to this compound were synthesized and tested, revealing that modifications at the phenyl ring significantly influenced their potency against resistant bacteria .

Q & A

Q. What are the regioselective synthetic strategies for preparing 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrrolidine-carbonitrile derivatives are often prepared using malononitrile in alcohol with sodium as a base, leveraging the reactivity of bromophenyl intermediates (e.g., ). A regioselective approach involves optimizing solvent polarity and reaction temperature to favor the pyrrolidine ring formation over alternative products .

Q. How can NMR spectroscopy resolve structural ambiguities in bromophenyl-pyrrolidine derivatives?

  • 1H NMR : The bromophenyl group introduces distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). The pyrrolidine ring protons exhibit coupling constants (J = 3–5 Hz) due to restricted rotation .
  • 13C NMR : The nitrile carbon appears at ~115–120 ppm, while the brominated aromatic carbons resonate at 120–130 ppm. Discrepancies in peak assignments can arise from steric hindrance or solvent effects, requiring 2D NMR (HSQC/HMBC) for validation .

Q. What safety protocols are critical when handling brominated pyrrolidine-carbonitriles in lab settings?

  • Use inert atmosphere (N₂/Ar) to prevent decomposition.
  • Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods).
  • Store at 2–8°C in amber vials to minimize photodegradation (see safety guidelines in ) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps : Highlight electron-deficient regions at the nitrile group, suggesting nucleophilic attack sites. These properties align with its potential as a precursor for kinase inhibitors ( ) .

Q. What strategies address contradictions in reported yields for multi-step syntheses of bromophenyl-pyrrolidine derivatives?

Discrepancies often arise from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., reports 63% yield for a brominated analog using gradient elution).
  • Catalyst choice : Pd-based catalysts improve coupling efficiency in aryl-pyrrolidine bond formation. Systematic optimization of reaction time and stoichiometry is recommended ( ) .

Q. How does X-ray crystallography validate the stereochemistry of pyrrolidine-carbonitrile derivatives?

Single-crystal X-ray analysis (e.g., ) confirms:

  • Bond angles : Pyrrolidine ring angles of ~109.5°, consistent with sp³ hybridization.
  • Dihedral angles : Bromophenyl substituents adopt a near-planar orientation (≤10° deviation), minimizing steric strain. Data deposition in the Cambridge Structural Database (CSD) is critical for reproducibility .

Q. What role does the bromophenyl group play in modulating pharmacological activity?

  • Lipophilicity : The bromine atom increases logP by ~1.5 units, enhancing blood-brain barrier penetration.
  • Target binding : Bromine’s polarizability strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., cites a related quinoline-carbonitrile as an oncology candidate) .

Methodological Challenges & Solutions

Q. How can regiochemical outcomes be controlled in heterocyclic ring formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions.
  • Temperature control : Slow heating (1–2°C/min) reduces kinetic byproducts ( ) .

Q. What analytical techniques differentiate isomeric pyrrolidine-carbonitriles?

  • IR spectroscopy : Nitrile stretches at ~2240 cm⁻¹ are invariant, but C-Br vibrations (500–600 cm⁻¹) vary with substitution patterns.
  • Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., [M+H]+ = 265.0423 for 3-bromo vs. 265.0421 for 4-bromo analogs) ( ) .

Q. How can molecular docking predict the biological targets of this compound?

Using AutoDock Vina:

  • Receptor preparation : Retrieve kinase structures (e.g., PDB: 3QKL) and remove water molecules.
  • Docking parameters : Grid box centered on ATP-binding sites, with bromophenyl orientation scoring ≤−8.0 kcal/mol.
    Validation via in vitro kinase assays is recommended () .

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